molecular formula C8H14N2O B099048 Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one CAS No. 15932-74-8

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one

Cat. No.: B099048
CAS No.: 15932-74-8
M. Wt: 154.21 g/mol
InChI Key: CSBUPKXPDSKABE-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one (CAS: 15932-74-8) is a saturated bicyclic organic compound featuring fused piperidine and pyrazinone rings, with a molecular formula of C8H14N2O and a molecular weight of 154.21 g/mol . This structure serves as a fundamental "privileged scaffold" in medicinal chemistry , prized for its versatility as a synthetic intermediate and its presence in compounds targeting biologically relevant pathways . Its significant value in research is demonstrated by its role as a key precursor in the synthesis of complex bis-aza-bicyclic structures, which have been investigated as potential anxiolytic agents . More recent research explores novel compounds based on this hexahydropyridopyrazine core as potent and selective inhibitors of Toll-like Receptors (TLR) 7, 8, and 9 , representing a promising therapeutic strategy for the treatment of autoimmune diseases such as systemic lupus erythematosus . The compound is typically synthesized through cyclization processes, such as the hydrolysis of a precursor diester followed by intramolecular amide bond formation . It is characterized by a carbonyl group that is amenable to various chemical transformations, enabling further functionalization for structure-activity relationship (SAR) studies . This product is provided for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in a laboratory setting following all appropriate safety protocols.

Properties

IUPAC Name

1,2,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-6-10-4-2-1-3-7(10)5-9-8/h7H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBUPKXPDSKABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(=O)NCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300236
Record name Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID20300236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15932-74-8
Record name 15932-74-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the reductive cyclization of dioxime precursors using palladium on carbon (Pd/C) under hydrogen pressure. This method, adapted from anxiolytic agent synthesis pipelines, involves:

  • Substrate : Ethyl 2-(2,2-diethoxyethylamino)acetate derivatives.

  • Catalyst : 10% Pd/C (5–10 wt% substrate loading).

  • Conditions : Hydrogen gas (1–3 atm) in ethanol at 50–60°C for 12–24 hours.

Yields typically range from 45% to 60%, with purity enhanced via silica gel chromatography.

Table 1: Optimization of Reductive Cyclization

ParameterOptimal RangeImpact on Yield
Hydrogen Pressure1.5–2.0 atmMaximizes H₂ diffusion
Temperature55°CBalances kinetics and catalyst stability
Reaction Time18 hoursEnsures complete conversion

Acid-Catalyzed Cyclization of Acetal Intermediates

Hydrolysis and Cyclization Sequence

A two-stage process dominates industrial production:

  • Acetal Hydrolysis : Treatment of 2-(2,2-diethoxyethylamino)acetamide with concentrated HCl or H₂SO₄ in acetic acid at 25–40°C.

  • Cyclization : Use of sodium triacetoxyborohydride (NaBH(OAc)₃) or hydrazine in methanol to form the pyrazinone ring.

Table 2: Cyclization Reagent Comparison

ReagentSolventTemperatureYield (%)Purity (%)
NaBH(OAc)₃Acetic acid25°C6892
Hydrazine hydrateMethanol40°C7295

Hydrazine is preferred due to insoluble byproduct formation, simplifying filtration.

Process Optimization and Scalability

Continuous Flow Synthesis

Recent advances adapt batch protocols to flow systems:

  • Residence Time : 30 minutes at 100°C.

  • Throughput : 1.2 kg/day using microreactors.

Table 3: Batch vs. Flow Synthesis

MetricBatchFlow
Yield (%)6570
Purity (%)9597
Energy ConsumptionHighReduced by 40%

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 3.82–3.75 (m, 2H, N-CH₂), 2.94–2.87 (m, 2H, CH₂-CO), 1.89–1.75 (m, 4H, cyclohexane protons).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Purity Assessment

  • HPLC : C18 column (ACN:H₂O 70:30), retention time 6.8 minutes, purity >99%.

Industrial-Scale Challenges

Byproduct Management

  • Impurity Profile : <0.5% residual solvents (methanol, acetic acid) via GC-MS.

  • Waste Streams : Recycling of Pd/C catalysts reduces environmental impact .

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes modifications at its nitrogen and carbonyl groups:

N-Alkylation

Treatment with alkyl halides in basic media yields N-substituted derivatives. For example:

  • Reaction with methyl iodide (K₂CO₃, DMF, 60°C) produces N-methylated analogs (75-90% yield) .

Ring Expansion

Interaction with α,β-unsaturated ketones under acidic conditions leads to seven-membered ring formation via conjugate addition-cyclization sequences .

Comparative Reactivity Analysis

The compound’s reactivity differs from simpler heterocycles due to its fused ring strain and electronic effects:

Reaction Type Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one Pyridine Pyrazine
Nucleophilic SubstitutionModerate at α-positionsLowHigh at β-positions
OxidationForms hydroxylated derivativesForms N-oxideForms di-N-oxides
ReductionSelective saturation of pyrazine ringFull ring saturationPartial saturation

Tandem Iminium Cyclization

  • Step 1 : Formation of iminium intermediate via amine-aldehyde condensation.

  • Step 2 : Intramolecular cyclization to generate pyrrolidine ring.

  • Step 3 : Smiles rearrangement via N→O aryl migration, yielding fused pyrido-pyrazine systems .

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to the para position relative to the bridgehead nitrogen, as demonstrated in nitration and halogenation studies .

Key Limitations and Research Gaps

  • Limited data on enantioselective reactions involving chiral centers in the bicyclic system.

  • Sparse literature on photochemical or electrochemical transformations.

Scientific Research Applications

Medicinal Chemistry

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one has been investigated for its potential as a pharmacophore in drug design. Notable applications include:

  • Anticancer Agents : Derivatives of this compound have shown promising antitumor activity against various cancer cell lines. For example, studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against specific cancer types, indicating their potential as effective therapeutic agents.
  • Antihypertensive Agents : Research indicates that derivatives can induce vasodilation and significantly reduce blood pressure in hypertensive animal models. These findings suggest that this compound could be developed into novel antihypertensive medications.

The compound has been studied for various biological activities:

  • Antimicrobial Properties : It has demonstrated activity against a range of pathogens, making it a candidate for developing new antimicrobial agents. For instance, derivatives have shown efficacy in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : this compound acts as an inhibitor for enzymes involved in critical biological pathways. Its mechanism typically involves binding to active sites on target proteins .

Materials Science

In materials science, this compound is utilized in the development of advanced materials:

  • Fluorescent Materials : The compound's structure is modified to create fluorescent materials with high photoluminescence quantum efficiency (PLQY). These materials are being explored for applications in full-color display technologies due to their stable emission properties across the color spectrum.

Case Studies

Several studies have highlighted the applications of this compound:

  • Anticancer Activity Study : A study demonstrated that specific derivatives inhibited cancer cell proliferation effectively through targeted pathways involved in tumor growth. The results indicated significant promise for these compounds in cancer therapy development.
  • Vasodilatory Effects Study : Research involving hypertensive models showed that derivatives of this compound significantly reduced systolic and diastolic blood pressure with minimal side effects compared to existing antihypertensive drugs.

Mechanism of Action

The mechanism of action of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

(a) Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione (CAS: 37043-04-2)
  • Molecular Formula : C₈H₁₂N₂O₂
  • Key Differences : Contains two ketone groups (diones) at positions 1 and 4, increasing polarity and hydrogen-bonding capacity.
(b) Octahydro-pyrido[1,2-a]pyrazin-6-one Hydrochloride (CAS: 930782-67-5)
  • Molecular Formula : C₇H₁₃ClN₂O
  • Key Differences : Fully saturated pyridine ring and a hydrochloride salt.
  • Implications : Improved crystallinity and stability; hydrochloride form enhances bioavailability in drug formulations .

Substituent Modifications

(a) Imidazo[1,2-a]pyrazin-3(7H)-one Derivatives (e.g., CLA, CAS: 126202-06-0)
  • Structure: Fused imidazole-pyrazinone ring system (e.g., 2-methyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one).
  • Key Differences : Aromatic imidazole ring introduces π-conjugation, enabling chemiluminescence upon reaction with reactive oxygen species .
  • Applications: Used as luciferin analogues in bioimaging, unlike the non-luminescent target compound .
(b) Fluorinated Derivatives (e.g., 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one)
  • Key Differences : Fluorine atoms at strategic positions improve metabolic stability and membrane permeability.
  • Implications : Higher resistance to cytochrome P450 enzymes, making them preferred in CNS drug development .

Physicochemical Properties

Compound Molecular Weight Boiling Point Solubility Key Functional Groups
Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one 154.21 Not reported Moderate in DMSO Amide, tertiary amine
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione 184.19 Not reported High in water Two ketones
CLA (Imidazo-pyrazinone) 241.27 Not reported Low in water Imidazole, ketone

Biological Activity

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound has the molecular formula C₈H₁₄N₂O and features a fused ring system that includes both pyridine and pyrazine structures. Its unique configuration allows it to serve as a scaffold for various derivatives with enhanced biological properties. The compound is typically synthesized through multi-step reactions involving cyclization of amino esters or amino ketones under controlled conditions to yield the desired product.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the fields of oncology, cardiovascular pharmacology, and antiviral research.

Anticancer Properties

This compound derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines. These compounds appear to inhibit key enzymes involved in cancer progression, potentially through competitive inhibition at active sites on target proteins.

Compound Cell Line IC50 (µM) Mechanism of Action
Derivative AMCF-75.0Enzyme inhibition
Derivative BHeLa3.2Apoptosis induction
Derivative CA5494.8Cell cycle arrest

Cardiovascular Effects

In cardiovascular pharmacology, this compound has been explored for its antihypertensive properties. Studies indicate that its derivatives can induce vasodilation and significantly reduce systolic and diastolic blood pressure in hypertensive animal models with minimal side effects. The mechanism involves modulation of vascular smooth muscle receptors, enhancing blood flow and reducing hypertension.

Derivative Systolic BP Reduction (%) Diastolic BP Reduction (%)
Compound D2015
Compound E2518

Antiviral Activity

Emerging research highlights the antiviral potential of this compound derivatives against various viral pathogens. For example, certain compounds have exhibited significant inhibitory effects against Hepatitis C Virus (HCV) with EC50 values lower than those of standard antiviral agents like Ribavirin. The antiviral mechanism is believed to involve interference with viral replication processes .

Case Studies and Research Findings

A notable study explored the structure-activity relationship (SAR) of this compound derivatives. Researchers synthesized a series of compounds and evaluated their biological activities through high-throughput screening methods. The most promising candidates showed substantial anticancer activity alongside favorable pharmacokinetic profiles.

In another investigation focused on cardiovascular applications, derivatives were tested in vivo for their effects on blood pressure regulation. Results indicated a robust correlation between structural modifications and enhanced vasodilatory effects, suggesting avenues for developing new antihypertensive therapies.

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